2,3-Dichloro-4-methylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

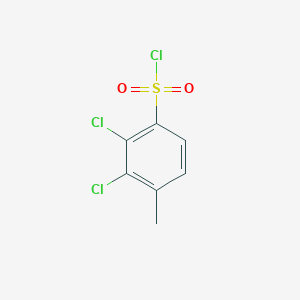

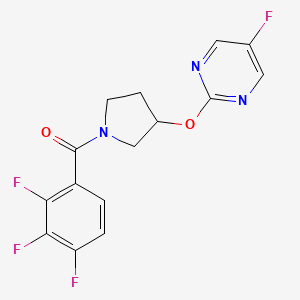

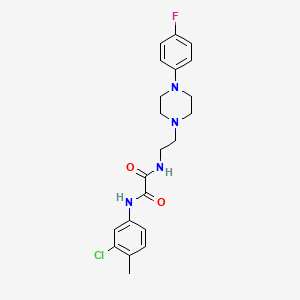

2,3-Dichloro-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O2S . It has a molecular weight of 259.53 . This compound is used for research purposes.

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-4-methylbenzenesulfonyl chloride consists of a benzene ring with two chlorine atoms, one methyl group, and one sulfonyl chloride group attached to it.Applications De Recherche Scientifique

Chlorination of Heterocyclic and Acyclic Sulfonhydrazones

Research by King et al. (1971) explores the chlorination of heterocyclic and acyclic sulfonhydrazones, which can yield various chlorinated organic compounds, including those involving sulfonyl chloride groups. This study indicates the potential use of 2,3-Dichloro-4-methylbenzenesulfonyl chloride in synthesizing heterocyclic systems and exploring the reactivity of chlorinated intermediates in organic synthesis King et al., 1971.

Reactivity of Free Chlorine Constituents Toward Aromatic Ethers

Sivey and Roberts (2012) assessed the reactivity of free chlorine constituents, such as Cl₂ and Cl₂O, towards aromatic ethers, revealing insights into the mechanisms of disinfection byproduct (DBP) formation. This study underscores the relevance of understanding the chemical behavior of chlorine-based compounds, like 2,3-Dichloro-4-methylbenzenesulfonyl chloride, in environmental chemistry and water treatment applications Sivey & Roberts, 2012.

Degradation of Azo Dyes in Advanced Oxidation Processes

Yuan et al. (2011) reported on the dual effects of chloride ions in the degradation of azo dyes using sulfate radical-based advanced oxidation processes. This research could imply applications for chlorinated compounds like 2,3-Dichloro-4-methylbenzenesulfonyl chloride in environmental remediation, particularly in enhancing the efficiency of dye degradation in wastewater treatment Yuan et al., 2011.

Synthesis and Characterization of Dye Intermediates

Bo (2007) focused on the synthesis and characterization of dye intermediates containing the sulfonamide linking group, demonstrating the utility of sulfonyl chloride derivatives in the preparation of complex dye molecules and intermediates. This research highlights the role of compounds like 2,3-Dichloro-4-methylbenzenesulfonyl chloride in the synthesis of materials with potential applications in the textile industry Bo, 2007.

Novel Synthesis Approaches

Du et al. (2005) presented a novel synthesis method for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, illustrating the broader scope of sulfonyl chloride derivatives in the synthesis of intermediates for pesticides and other agrochemicals. This study could suggest the potential for developing new synthetic routes using 2,3-Dichloro-4-methylbenzenesulfonyl chloride Du et al., 2005.

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a similar compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, wear protective gloves/clothing/eye protection/face protection, and to store it locked up .

Mécanisme D'action

Target of Action

Similar compounds, such as benzenesulfonyl chlorides, are known to react with amines, alcohols, and other nucleophiles . Therefore, it’s plausible that 2,3-Dichloro-4-methylbenzenesulfonyl chloride may also interact with these types of molecules.

Mode of Action

The mode of action of 2,3-Dichloro-4-methylbenzenesulfonyl chloride is likely through a nucleophilic substitution reaction . The sulfonyl chloride group is highly reactive and can be displaced by a nucleophile, such as an amine or alcohol, to form a sulfonamide or sulfonate ester, respectively .

Propriétés

IUPAC Name |

2,3-dichloro-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-3-5(13(10,11)12)7(9)6(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBONOCXRFBBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-methylbenzenesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2994986.png)

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2995002.png)

![2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one](/img/structure/B2995005.png)